
H-Asp-OBzl.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-OBzl.HCl typically involves the esterification of L-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to form the benzyl ester. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
H-Asp-OBzl.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-aspartic acid and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other protecting groups or functional groups.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Requires nucleophilic reagents under mild conditions.
Reduction: Often involves hydrogenation using palladium on carbon as a catalyst.
Major Products Formed
Hydrolysis: L-aspartic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the ester.
Scientific Research Applications
H-Asp-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other chemical compounds.
Biology: Serves as a protected form of aspartic acid in the study of protein structure and function.
Medicine: Utilized in the synthesis of peptide-based drugs and as a research tool in drug development.
Industry: Employed in the production of various biochemical reagents and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of H-Asp-OBzl.HCl is primarily related to its role as a protected form of aspartic acid. In biological systems, it can be deprotected to release free aspartic acid, which participates in various metabolic pathways. Aspartic acid is involved in the synthesis of proteins, neurotransmitters, and other important biomolecules .
Comparison with Similar Compounds
Similar Compounds
H-Asp-OBzl: Similar structure but without the hydrochloride salt.
H-Asp-OtBu.HCl: Another protected form of aspartic acid with tert-butyl ester instead of benzyl ester
Uniqueness
H-Asp-OBzl.HCl is unique due to its specific protecting group (benzyl ester) and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .
Properties
Molecular Formula |
C11H14ClNO4 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
3-amino-4-oxo-4-phenylmethoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H |
InChI Key |
ZQLAHUZUERNBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



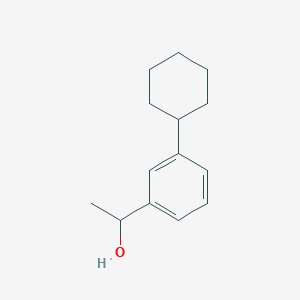
![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)

![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)
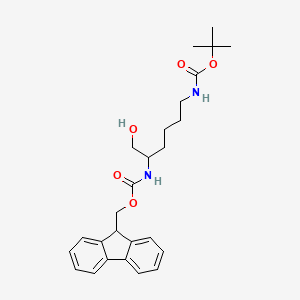
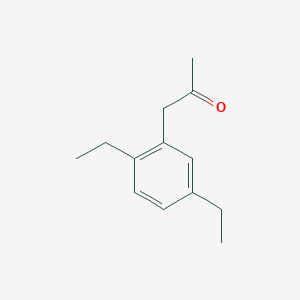

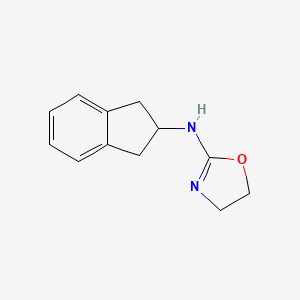
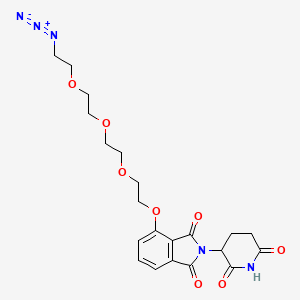

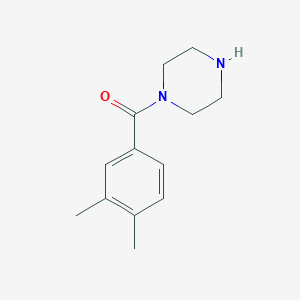

![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)
